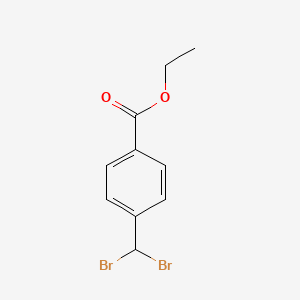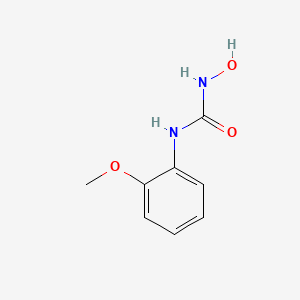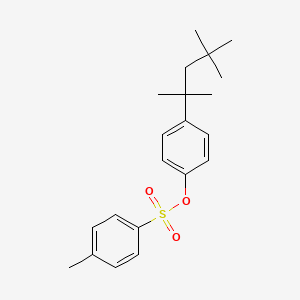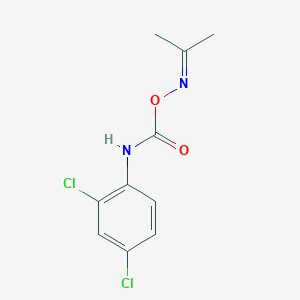
N,N'-(1,4-Phenylenedimethylidyne)bis(4-ethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(1,4-Phenylenedimethylidyne)bis(4-ethylaniline) is an organic compound with the molecular formula C24H24N2 and a molecular weight of 340.472 g/mol It is a member of the Schiff base family, characterized by the presence of an imine group (-C=N-)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-(1,4-Phenylenedimethylidyne)bis(4-ethylaniline) can be synthesized through a condensation reaction between 1,4-phenylenediamine and 4-ethylaniline in the presence of an aldehyde or ketone. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst such as acetic acid to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for N,N’-(1,4-Phenylenedimethylidyne)bis(4-ethylaniline) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(1,4-Phenylenedimethylidyne)bis(4-ethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives, depending on the specific electrophilic substitution reaction.
Wissenschaftliche Forschungsanwendungen
N,N’-(1,4-Phenylenedimethylidyne)bis(4-ethylaniline) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an antimicrobial agent, given its ability to interact with biological membranes.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Wirkmechanismus
The mechanism by which N,N’-(1,4-Phenylenedimethylidyne)bis(4-ethylaniline) exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The compound’s imine group also allows it to interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(1,4-Phenylenedimethylidyne)bis(4-butylaniline): Similar structure but with butyl groups instead of ethyl groups.
N,N’-(1,4-Phenylenedimethylidyne)bis(4-fluoroaniline): Contains fluorine atoms, which can alter its electronic properties and reactivity.
Uniqueness
N,N’-(1,4-Phenylenedimethylidyne)bis(4-ethylaniline) is unique due to the presence of ethyl groups, which can influence its solubility, electronic properties, and reactivity compared to its analogs. This makes it particularly useful in applications where specific solubility and electronic characteristics are desired.
Eigenschaften
CAS-Nummer |
60448-85-3 |
|---|---|
Molekularformel |
C24H24N2 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
N-(4-ethylphenyl)-1-[4-[(4-ethylphenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C24H24N2/c1-3-19-9-13-23(14-10-19)25-17-21-5-7-22(8-6-21)18-26-24-15-11-20(4-2)12-16-24/h5-18H,3-4H2,1-2H3 |
InChI-Schlüssel |
NVMZUVGRCNQYLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11961140.png)


![4-[(4-Methoxyanilino)methyl]phenol](/img/structure/B11961169.png)






